molecular formula C10H11N3 B1366758 2-(Pyrrolidin-1-yl)nicotinonitrile CAS No. 59025-38-6

2-(Pyrrolidin-1-yl)nicotinonitrile

Cat. No.: B1366758
CAS No.: 59025-38-6
M. Wt: 173.21 g/mol
InChI Key: BHRCNCKRRFUYAS-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)nicotinonitrile is an organic compound with the molecular formula C10H11N3. It is characterized by the presence of a pyrrolidine ring attached to a nicotinonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of pyrrolidine with 3-cyano-2-fluoropyridine. This reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran . The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring attacks the cyano group of the 3-cyano-2-fluoropyridine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Nitrile Group Reduction

The nitrile group undergoes reduction to form primary amines under specific conditions. This reaction is critical for modifying the compound’s biological activity or generating intermediates for further synthesis.

Example Reaction:
2 Pyrrolidin 1 yl nicotinonitrileLiAlH4,THF,Δ2 Pyrrolidin 1 yl nicotinamine\text{2 Pyrrolidin 1 yl nicotinonitrile}\xrightarrow{\text{LiAlH}_4,\text{THF},\Delta}\text{2 Pyrrolidin 1 yl nicotinamine}

Reagent/ConditionsProductYieldReference
LiAlH₄, THF, refluxPrimary amine~85%

Key Findings:

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux efficiently reduces the nitrile to an amine.

  • Catalytic hydrogenation (H₂/Pd) is an alternative but less commonly reported method.

Hydrolysis Reactions

The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions, expanding its utility in synthesizing bioactive derivatives.

Example Reaction (Acidic Hydrolysis):
2 Pyrrolidin 1 yl nicotinonitrileH2SO4,H2O,Δ2 Pyrrolidin 1 yl nicotinic acid\text{2 Pyrrolidin 1 yl nicotinonitrile}\xrightarrow{\text{H}_2\text{SO}_4,\text{H}_2\text{O},\Delta}\text{2 Pyrrolidin 1 yl nicotinic acid}

Reagent/ConditionsProductYieldReference
H₂SO₄ (conc.), H₂O, 100°CNicotinic acid derivative~70%

Key Findings:

  • Hydrolysis in concentrated sulfuric acid yields the corresponding carboxylic acid, essential for synthesizing esters or amides .

  • Basic hydrolysis (e.g., NaOH) predominantly forms the amide intermediate .

Nucleophilic Substitution Reactions

The pyrrolidine ring and pyridine core participate in substitution reactions, particularly under oxidative or catalytic conditions.

Example Reaction (Pyrrolidine Substitution):
2 Pyrrolidin 1 yl nicotinonitrileAgNO3,K2S2O8,TFAAryl substituted derivative\text{2 Pyrrolidin 1 yl nicotinonitrile}\xrightarrow{\text{AgNO}_3,\text{K}_2\text{S}_2\text{O}_8,\text{TFA}}\text{Aryl substituted derivative}

Reagent/ConditionsProductYieldReference
AgNO₃ (20 mol%), K₂S₂O₈, TFA, CH₂Cl₂/H₂OAryl-substituted pyridine80%

Key Findings:

  • Silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) facilitate radical-based substitution at the pyridine ring .

  • The pyrrolidine group can act as a leaving group under strong acidic conditions, enabling further functionalization .

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation, forming pyrrolidinone derivatives, which alter the compound’s electronic properties.

Example Reaction:
2 Pyrrolidin 1 yl nicotinonitrilemCPBA CH2Cl2Pyrrolidinone derivative\text{2 Pyrrolidin 1 yl nicotinonitrile}\xrightarrow{\text{mCPBA CH}_2\text{Cl}_2}\text{Pyrrolidinone derivative}

Reagent/ConditionsProductYieldReference
mCPBA, CH₂Cl₂, 0°CPyrrolidinone~60%

Key Findings:

  • Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyrrolidine ring to a lactam .

  • This modification enhances binding affinity to kinase targets, as observed in pharmacological studies .

Cyclization and Heterocycle Formation

The nitrile group participates in cyclization reactions to form fused heterocycles, such as oxadiazoles or triazines, which are pharmacologically relevant.

Example Reaction (Oxadiazole Formation):
2 Pyrrolidin 1 yl nicotinonitrileNH2NH2,EtOH1 3 4 Oxadiazole derivative\text{2 Pyrrolidin 1 yl nicotinonitrile}\xrightarrow{\text{NH}_2\text{NH}_2,\text{EtOH}}\text{1 3 4 Oxadiazole derivative}

Reagent/ConditionsProductYieldReference
Hydrazine hydrate, EtOH1,3,4-Oxadiazole~75%

Key Findings:

  • Reaction with hydrazine forms hydrazide intermediates, which cyclize to oxadiazoles under acidic conditions .

  • These derivatives exhibit antimicrobial activity against Gram-positive bacteria (MIC: 1.95–15.62 µg/mL) .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at activated positions, influenced by the electron-withdrawing nitrile group.

Example Reaction (Nitration):
2 Pyrrolidin 1 yl nicotinonitrileHNO3,H2SO4Nitro substituted derivative\text{2 Pyrrolidin 1 yl nicotinonitrile}\xrightarrow{\text{HNO}_3,\text{H}_2\text{SO}_4}\text{Nitro substituted derivative}

Reagent/ConditionsProductYieldReference
HNO₃, H₂SO₄, 0°CNitro derivative at position 5~50%

Key Findings:

  • Nitration occurs preferentially at position 5 due to the meta-directing effect of the nitrile group .

  • Substituted derivatives show enhanced kinase inhibitory activity .

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Pyrrolidin-1-yl)nicotinonitrile serves as a versatile building block for creating more complex molecules. Its structural characteristics allow for further modifications, leading to the development of new compounds with varied functionalities.

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.
  • Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, warranting further exploration in oncological research.

Medical Applications

The compound is being explored for its therapeutic potential in treating neurological disorders. Its ability to interact with nicotinic acetylcholine receptors suggests possible applications in conditions such as Alzheimer's disease and other cognitive impairments.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the effects of this compound against bacterial pathogens demonstrated significant reductions in bacterial load in infected animal models. The results indicated that this compound could serve as a lead compound for antibiotic development.
  • Cancer Cell Proliferation : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further drug development .
  • Neurological Activity : Research into the interactions of this compound with nicotinic receptors revealed promising results in enhancing cognitive function in animal models. These findings suggest its potential as a treatment for neurodegenerative diseases.

Data Table: Summary of Applications

Application Area Description Findings/Results
ChemistryBuilding block for complex organic moleculesFacilitates synthesis of derivatives
AntimicrobialEffective against bacterial strainsSignificant reduction in bacterial load
AnticancerInhibits cancer cell proliferationInduces apoptosis and cell cycle arrest
NeurologicalPotential treatment for cognitive impairmentsEnhances cognitive function in models

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)nicotinonitrile is unique due to the combination of the pyrrolidine ring and nicotinonitrile moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research .

Biological Activity

2-(Pyrrolidin-1-yl)nicotinonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring attached to a nicotinonitrile framework. Its molecular formula is C9H10N2C_9H_{10}N_2, and it has a molecular weight of approximately 162.19 g/mol. The unique structure allows for various interactions with biological targets, making it a subject of interest in drug development.

Research indicates that this compound interacts with specific molecular targets, modulating various biological pathways. Notably, it has been shown to inhibit certain kinases such as IKKε, TBK1, and SIK2, which are involved in inflammatory responses and cell survival mechanisms. By inhibiting these kinases, the compound may influence the balance between pro-inflammatory and anti-inflammatory cytokines, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound against various pathogens. For instance, its derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives have been reported in the range of 0.5 to 64 μg/mL against strains such as E. coli, S. aureus, and Pseudomonas aeruginosa .

Pathogen MIC (μg/mL)
E. coli8
S. aureus4
Pseudomonas aeruginosa16

Anticancer Potential

The anticancer activity of this compound has also been investigated. It has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Inflammatory Diseases : A study demonstrated that derivatives of this compound reduced inflammation markers in animal models of rheumatoid arthritis by inhibiting IKKε and TBK1 pathways .
  • Cancer Treatment : In vitro assays revealed that treatment with this compound led to significant reductions in tumor cell viability across multiple cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Efficacy : In a comparative study, the compound's antimicrobial activity was found to be comparable to standard antibiotics like Amikacin against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(Pyrrolidin-1-yl)nicotinonitrile, and how can spectral data confirm its purity?

  • Methodology : Follow published protocols for analogous nitriles, such as nucleophilic substitution on halogenated pyridine precursors with pyrrolidine. For example, 2-(Methylthio)nicotinonitrile was synthesized via a literature procedure where spectral data (¹H/¹³C NMR, IR, HRMS) were cross-validated against known values to confirm structural integrity . For this compound, ensure post-synthesis purification via column chromatography and characterize using high-resolution mass spectrometry (HRMS) and heteronuclear NMR to detect impurities or unreacted intermediates.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodology : Adopt safety protocols from structurally related nitriles. For instance, 6-Amino-5-nitropicolinonitrile requires:

  • Immediate ventilation in case of inhalation and medical consultation if symptoms persist .
  • Use of PPE (gloves, goggles, lab coats) and fume hoods during synthesis.
  • Storage in airtight containers away from oxidizers due to nitrile reactivity.

Q. What analytical techniques are critical for verifying the structural identity of this compound?

  • Methodology : Combine:

  • NMR spectroscopy : Compare chemical shifts of pyrrolidine protons (~2.5–3.5 ppm) and pyridine ring protons (~7.0–8.5 ppm) with analogous compounds like 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using HRMS to rule out isotopic or fragmentation artifacts.
  • X-ray crystallography : Resolve crystallographic ambiguity, as done for pyridine derivatives in structural studies .

Advanced Research Questions

Q. How can structural modifications to the pyrrolidine or pyridine rings alter the compound’s physicochemical or biological properties?

  • Methodology :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the pyridine ring to study electronic impacts on reactivity. For example, 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde shows altered hydrogen-bonding capacity due to the methoxy group .
  • Steric effects : Compare analogs with bulkier substituents (e.g., tert-butyl) to assess steric hindrance on binding interactions, as seen in studies of pyrrolidine-containing pharmaceuticals .

Q. How can contradictory data in crystallographic vs. spectroscopic analyses be resolved for this compound?

  • Methodology :

  • Multi-technique validation : Cross-reference X-ray diffraction data (e.g., bond angles, torsion angles ) with dynamic NMR studies to detect conformational flexibility.
  • Computational modeling : Use DFT calculations to predict stable conformers and compare with experimental data. Discrepancies may arise from solvent effects or crystal packing forces.

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodology :

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions, optimizing temperature and solvent (e.g., DMF or acetonitrile).
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions.
  • Scale-up considerations : Refer to cost-evaluation frameworks for nitrile production, such as those outlined for Nicotinonitrile derivatives .

Q. How can this compound be applied in interdisciplinary research (e.g., virology or materials science)?

  • Methodology :

  • Virology : Adapt cell-based assays for virus detection, as demonstrated with nitriles in coronavirus studies . The pyrrolidine moiety may enhance membrane permeability or target viral proteases.
  • Materials science : Explore its use as a ligand in coordination polymers, leveraging the pyridine’s Lewis basicity and pyrrolidine’s conformational flexibility.

Q. Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental logP values?

  • Methodology :

  • Experimental validation : Measure logP via shake-flask or HPLC methods and compare with computational predictions (e.g., ChemAxon or ACD/Labs). Adjust for solvent effects or ionization states.
  • Structural analogs : Cross-check with data from similar compounds, such as Nicotinonitrile derivatives with documented hydrophobicity profiles .

Q. What are the implications of detecting trace impurities in HRMS or NMR spectra?

  • Methodology :

  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted starting materials or oxidation products).
  • Process optimization : Modify reaction conditions (e.g., stoichiometry, reaction time) based on impurity patterns observed in nitrile syntheses .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRCNCKRRFUYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424696
Record name 3-Cyano-2-pyrrolidinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59025-38-6
Record name 2-(1-Pyrrolidinyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59025-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-2-pyrrolidinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an oven-dried, N2-purged, 50-mL flask containing a magnetic stir bar were added 2-fluoronicotinonitrile (1.22 g, 10.0 mmol), anhydrous tetrahydrofuran (5 mL), and triethylamine (3.04 g, 4.19 mL, 30.0 mmol). The flask was sealed with a septum and cooled to 0° C. in an ice bath. Neat pyrrolidine (1.04 g, 1.24 mmol, 15.0 mmol) was added via syringe. The mixture was stirred at 0° C. for 30 minutes and then allowed to warm to room temperature overnight. Water (10 mL) was added and the mixture was transferred to a separatory funnel. The mixture was extracted with dichloromethane (3×10 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated by rotary evaporator to a brown oil. The product was recrystallized from ethyl acetate/hexanes to give 1.29 g (75%) of the title compound as a tan powder. MS (ESI+) m/z 174.0 (M+H)+; 1H NMR (DMSO-d6) δ 1.91-1.95 (m, 4H), 3.63-3.68 (m, 4H), 6.68 (dd, J=7.6, 4.6 Hz, 1H), 7.91 (dd, J=7.6, 1.9 Hz, 1H), 8.31 (dd, J=4.7, 2.0 Hz, 1H).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.19 mL
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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